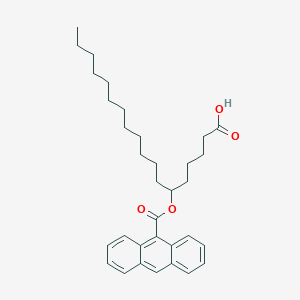

6-(9-Anthroyloxy)stearic acid

Description

Conceptual Foundations of Fluorescent Lipid Probes in Biological Systems

Fluorescent lipid probes are indispensable tools in the study of biological membranes. These molecules are essentially lipids that have been chemically modified to include a fluorophore, a component that can absorb light at a specific wavelength and then emit it at a longer wavelength. This fluorescence is highly sensitive to the probe's immediate environment, providing valuable data on the properties of the lipid system it inhabits.

The fundamental principle behind their use is that because phospholipids (B1166683), the primary components of cell membranes, are not naturally fluorescent, the introduction of these extrinsic probes allows for the visualization and analysis of membrane structure and dynamics. nih.gov These probes can be designed to target specific lipid components or to have a preference for certain membrane phases, such as ordered or disordered states. libretexts.org By measuring changes in fluorescence intensity, emission wavelength, or lifetime, scientists can glean information about membrane polarity, viscosity, and the lateral organization of lipids. libretexts.orgacs.org

Lipid-specific fluorescent probes are designed to mimic the structure of natural lipids as closely as possible, ensuring they integrate into the membrane with minimal disruption. nih.gov They typically consist of a hydrophilic headgroup and a hydrophobic tail, with the fluorophore attached to one of the hydrocarbon chains. nih.govfrontiersin.org This design allows them to report on specific regions within the lipid bilayer, from the aqueous interface to the hydrophobic core. nih.gov

Historical Trajectory of Anthracene-Based Fluorophores in Membrane and Lipid Dynamics Studies

Anthracene (B1667546) and its derivatives have a long-standing history as fluorophores in the study of membrane and lipid dynamics. The photophysical properties of the anthracene ring, including its strong absorption and emission in the ultraviolet and visible regions of the spectrum, make it a valuable reporter group. rsc.orgmdpi.com Early research recognized the potential of polycyclic aromatic hydrocarbons like pyrene (B120774) and anthracene for probing membrane biophysics due to their distinctive spectroscopic characteristics. nih.gov

The development of n-(9-anthroyloxy) fatty acids, where the anthracene moiety is attached at various positions along a fatty acid chain, represented a significant advancement. nih.gov This series of probes allowed for the systematic investigation of gradients in properties like fluidity and polarity across the lipid bilayer. nih.govscirp.org By strategically placing the fluorophore at different depths, researchers could map the microenvironment from the membrane surface to its core. nih.govscirp.org The fluorescence polarization of these probes provides insights into the rotational mobility of the fluorophore, which is related to membrane fluidity, while the position of the emission maximum is sensitive to the polarity of the surrounding environment. nih.gov

Over the years, various anthracene-based probes have been synthesized and utilized to study a wide range of membrane phenomena, including lipid-protein interactions, phase transitions, and the effects of molecules like cholesterol on membrane organization. nih.govnih.gov The ability of the anthracene group to form excimers (excited-state dimers) has also been exploited in certain applications to measure intermolecular distances and membrane dynamics.

Rationale for the Specificity and Utility of 6-(9-Anthroyloxy)stearic Acid as a Molecular Reporter

The specific utility of this compound (6-AS) lies in the precise positioning of its fluorescent anthracene group. The anthroyloxy moiety is attached to the sixth carbon atom of the stearic acid chain. This strategic placement positions the fluorophore within the upper region of the hydrophobic core of the lipid bilayer, providing a sensitive report on the environment at this specific depth. scirp.orgmdpi.com

The fluorescence properties of 6-AS are responsive to the local environment. For instance, its fluorescence polarization is indicative of the rotational mobility of the acyl chain at the C6 position, offering a measure of local membrane fluidity. nih.gov Furthermore, the emission spectrum of the anthracene group is sensitive to solvent polarity, allowing 6-AS to report on the polarity gradient that exists across the membrane bilayer. nih.gov

Compared to other n-(9-anthroyloxy) stearic acid derivatives, such as 2-AS or 12-AS, 6-AS probes a distinct region of the membrane. This family of probes, with the fluorophore at different depths, allows for a detailed, depth-resolved analysis of membrane properties. nih.govscirp.org For example, studies have used 6-AS in conjunction with other n-AS probes to demonstrate gradients of fluidity and polarity from the membrane surface to its center. nih.gov The choice of 6-AS is therefore dictated by the specific research question and the desire to probe the biophysical properties of the membrane at a defined distance from the aqueous interface.

Overview of Research Paradigms Utilizing this compound in Basic Science

This compound has been employed in a diverse array of basic science research paradigms to elucidate fundamental aspects of membrane biology.

One major area of application is the study of membrane fluidity and dynamics . Researchers have used 6-AS to assess how various factors, such as temperature, lipid composition, and the presence of membrane-active molecules, influence the fluidity of different membrane regions. mdpi.com For example, fluorescence anisotropy measurements with 6-AS have been used to investigate the effects of flavonoids and other phytochemicals on the fluidity of lipid bilayers. mdpi.com

Another significant research paradigm involves the investigation of lipid phase behavior . 6-AS has been instrumental in studying the distribution of probes between coexisting gel and fluid lipid phases in model membranes. nih.gov By measuring fluorescence quenching, scientists have determined that probes like 6-AS preferentially partition into the more disordered fluid phase. nih.gov

Furthermore, 6-AS has been utilized as a tool in studies of oxidative stress and membrane damage . In one model system, UV excitation of 6-AS incorporated into liposomes was used to generate free radicals, leading to the degradation of encapsulated microtubules, mimicking aspects of oxidative damage in neurons. pnas.org This research highlights the utility of 6-AS not just as a passive observer but also as an active participant in inducing localized biochemical reactions.

The probe has also been applied to study the interaction of surfactants and other molecules with lipid membranes . By monitoring changes in the fluorescence of 6-AS, researchers can gain insights into how these molecules perturb the structure and dynamics of the lipid bilayer. csic.es

The following table summarizes some of the key research applications of this compound:

| Research Area | Technique(s) | Information Gained |

| Membrane Fluidity | Fluorescence Anisotropy | Rotational mobility of the lipid acyl chain at the C6 position. nih.govmdpi.com |

| Membrane Polarity | Fluorescence Emission Spectroscopy | Polarity of the microenvironment at a specific depth within the bilayer. nih.gov |

| Lipid Phase Behavior | Fluorescence Quenching | Partitioning of the probe between different lipid phases (e.g., gel vs. fluid). nih.gov |

| Oxidative Stress | UV-induced Free Radical Generation | Modeling localized oxidative damage within a membrane system. pnas.org |

| Molecule-Membrane Interactions | Fluorescence Spectroscopy | Perturbation of membrane structure and dynamics by external agents. csic.es |

Properties

CAS No. |

67708-95-6 |

|---|---|

Molecular Formula |

C33H44O4 |

Molecular Weight |

504.7 g/mol |

IUPAC Name |

6-(anthracene-9-carbonyloxy)octadecanoic acid |

InChI |

InChI=1S/C33H44O4/c1-2-3-4-5-6-7-8-9-10-11-20-28(21-14-17-24-31(34)35)37-33(36)32-29-22-15-12-18-26(29)25-27-19-13-16-23-30(27)32/h12-13,15-16,18-19,22-23,25,28H,2-11,14,17,20-21,24H2,1H3,(H,34,35) |

InChI Key |

GRJYEODLMXIUEW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC(CCCCC(=O)O)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCC(=O)O)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for 6 9 Anthroyloxy Stearic Acid

Established Total Synthesis Routes for Fatty Acid Anthracene (B1667546) Conjugates

The synthesis of fatty acid-anthracene conjugates, such as 6-(9-anthroyloxy)stearic acid, is typically achieved through the esterification of the corresponding fatty acid with an anthracene-containing alcohol or carboxylic acid. A common route involves the reaction of a hydroxystearic acid with 9-anthracenecarboxylic acid or its activated derivative.

One established method for creating similar fluorescent probes, like 2-(9-anthroyloxy)stearic acid, involves the esterification of stearic acid with 9-anthracenecarboxylic acid. This reaction is often facilitated by a dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The process generally requires refluxing in an organic solvent, for instance, dichloromethane (B109758) or chloroform. This general principle can be adapted for the synthesis of this compound by starting with 6-hydroxystearic acid.

The synthesis of other related anthracene-fatty acid conjugates has also been documented. For example, propofol-oleic acid and propofol-ricinoleic acid conjugates have been synthesized by esterifying the hydroxyl group of diisopropylphenol (propofol) with the carboxyl group of the respective n-9 fatty acids. nih.gov This highlights the versatility of esterification reactions in creating a diverse range of fatty acid conjugates.

Optimized Esterification Protocols for Selective Anthroyloxy Group Introduction

Achieving selective introduction of the anthroyloxy group at a specific position on the fatty acid chain is crucial for the probe's function. This is typically controlled by using a starting fatty acid that is already hydroxylated at the desired position. For this compound, the precursor would be 6-hydroxystearic acid.

The esterification reaction itself can be optimized to ensure high yields and purity. Standard procedures for synthesizing related compounds, such as methyl 9-anthroate, involve the use of the corresponding acid chloride and alcohol. utl.pt This approach, when applied to 6-hydroxystearic acid and 9-anthroyl chloride, would provide a direct route to the desired product. The reaction conditions, including solvent, temperature, and reaction time, are critical parameters that need to be fine-tuned to maximize the efficiency of the esterification and minimize side reactions.

Chemoenzymatic Strategies for Stereoselective Synthesis of Analogues

Chemoenzymatic methods offer a powerful approach for the synthesis of structurally diverse and stereochemically defined fatty acid conjugates. These strategies leverage the high selectivity of enzymes, particularly lipases, to catalyze specific reactions, which can be combined with traditional chemical synthesis steps. scielo.brmdpi.com

Lipases, such as those from Pseudomonas fluorescens or Candida antarctica (CAL-B), are widely used for their ability to catalyze esterification, and aminolysis reactions with high regio- and stereoselectivity. scielo.brmdpi.com For instance, immobilized CAL-B has been instrumental in the regioselective acylation of glycerol (B35011) derivatives, enabling the synthesis of complex triacylglycerols. mdpi.com This enzymatic precision allows for the creation of specific isomers that would be challenging to produce through purely chemical methods.

This approach has been successfully applied to synthesize a variety of fatty acid amides and esters. scielo.br For example, fatty acid amides analogous to anandamide (B1667382) have been prepared from Brazil nut oil using a lipase (B570770) from Pseudomonas fluorescens in a direct aminolysis reaction. scielo.br Similarly, chemoenzymatic methods have been employed to prepare optically active anthracene derivatives, demonstrating the potential for creating chiral fluorescent probes. researchgate.net These strategies could be adapted to produce stereoselective analogs of this compound, which would be invaluable for studying stereospecific interactions within biological membranes.

Isotopic Labeling Techniques for Advanced Spectroscopic and Mass Spectrometric Investigations

Isotopic labeling is a key technique for enhancing the analytical capabilities of spectroscopic and mass spectrometric studies. Introducing stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the structure of this compound can provide more detailed information about its environment and interactions.

While specific isotopic labeling of this compound is not extensively detailed in the provided results, the principles of labeling fatty acids are well-established. For example, tritiated fatty acids have been used in condensed phase radioluminescence studies to investigate the surface potential of phospholipid vesicles. nih.gov This indicates that introducing a radioactive isotope like tritium (B154650) into the stearic acid backbone is a feasible approach.

More broadly, improved methods for chemical and isotopic labeling of biomembranes have been developed, for instance, by using CRISPRi to inhibit certain enzymes in Bacillus subtilis. acs.org Such advanced techniques could potentially be applied to produce isotopically labeled precursors for the synthesis of this compound. The resulting labeled probes would be powerful tools for techniques like nuclear magnetic resonance (NMR) spectroscopy and neutron diffraction, allowing for precise determination of the probe's location and conformation within a lipid bilayer.

Purification and Characterization of Research-Grade this compound for Biological Applications

Ensuring the high purity of this compound is paramount for its use in biological research, as impurities can significantly affect experimental results. Commercially available n-(9-anthroyloxy) fatty acid probes are often stated to be of high purity (e.g., 99%). csic.es

The purification of synthesized this compound and its analogs typically involves standard chromatographic techniques. Thin-layer chromatography (TLC) is a common method to check the purity of related compounds like 12-(9-anthroyloxy)stearic acid. utl.pt For larger scale purification, column chromatography would be employed to separate the desired product from unreacted starting materials and byproducts.

Following purification, a thorough characterization is necessary to confirm the structure and purity of the compound. Spectroscopic methods are essential for this purpose. The successful synthesis and characterization of novel n-9 fatty acid conjugates have been reported using spectroscopic techniques. nih.gov For this compound, this would involve:

¹H and ¹³C NMR spectroscopy to confirm the covalent structure and the position of the anthroyloxy group.

Mass spectrometry to determine the molecular weight and confirm the elemental composition. chemicalbook.com

UV-Visible and Fluorescence spectroscopy to verify the photophysical properties of the anthracene fluorophore.

The functional characterization of the purified probe often involves its incorporation into model membrane systems, such as liposomes, to study its behavior and interactions. kjpp.netscirp.org For instance, the binding properties of a related probe, 9-(9-anthroyloxy) stearic acid, have been determined using fluorescence spectroscopy. researchgate.net

Molecular Interactions and Mechanistic Elucidation of 6 9 Anthroyloxy Stearic Acid in Model Systems

Probing Membrane Partitioning and Integration Dynamics in Liposomal and Artificial Bilayer Systems

The partitioning and integration of 6-(9-anthroyloxy)stearic acid into model membrane systems, such as liposomes and artificial bilayers, are fundamental to its application as a membrane probe. The amphipathic nature of 6-AS, with its polar carboxylic acid head group and hydrophobic acyl chain with the bulky anthracene (B1667546) group, dictates its orientation within the lipid bilayer. The stearic acid chain aligns parallel to the phospholipid acyl chains, while the anthroyloxy group is positioned at a specific depth within the hydrophobic core of the membrane.

Studies have shown that flavonoids and isoflavonoids, similar to cholesterol and α-tocopherol, partition into the hydrophobic core of large unilamellar vesicles (LUVs) and decrease membrane fluidity. nih.gov The use of a series of n-(9-anthroyloxy) fatty acid probes, including 6-AS, allows for the monitoring of these changes at graded depths within the bilayer. nih.gov The localization of these compounds within the membrane interior restricts the fluidity of membrane components, which may sterically hinder the diffusion of free radicals. nih.gov

The partitioning behavior of drugs within membranes can also be investigated using 6-AS. For instance, the anti-inflammatory drugs indomethacin (B1671933) and acemetacin (B1664320) have been shown to quench the fluorescence of a series of n-(9-anthroyloxy) stearic acids, including 6-AS, in egg phosphatidylcholine (EPC) liposomes. up.pt The increase in quenching efficiency with the depth of the probe (from 2-AS to 12-AS) suggests that these drugs can penetrate deep into the bilayer. up.pt

Investigation of Lateral Diffusion and Rotational Mobility within Lipid Environments

The lateral diffusion and rotational mobility of this compound within lipid bilayers provide insights into the dynamic properties of the membrane, often referred to as membrane fluidity. These parameters are influenced by factors such as lipid composition, temperature, and the presence of other molecules within the membrane.

Fluorescence polarization studies using n-(9-anthroyloxy)stearic acid probes, including 6-AS, have been employed to examine the effects of various substances on the rotational mobility at different depths of the membrane. For example, the antiseptic chlorhexidine (B1668724) digluconate was found to increase the rotational mobility of probes located in the hydrocarbon interior of model membranes in a dose-dependent manner. kjpp.netkoreascience.kr Conversely, it decreased the mobility at the membrane interface. kjpp.netkoreascience.kr Similarly, methanol (B129727) has been shown to decrease the fluorescence anisotropy of 6-AS in the outer monolayer of synaptosomal plasma membrane vesicles (SPMVs), indicating an increase in rotational mobility in this region. nih.govkoreamed.orgkjpp.net

The degree of rotational mobility varies with the position of the anthroyloxy group along the stearic acid chain, with probes deeper in the membrane generally exhibiting greater mobility. kjpp.netkoreascience.krscirp.orgsemanticscholar.org This gradient in mobility reflects the increasing disorder from the polar headgroup region towards the center of the bilayer. The table below summarizes the effect of different compounds on the rotational mobility as measured by changes in fluorescence anisotropy of n-(9-anthroyloxy)stearic acid probes.

| Compound | Membrane System | Effect on Rotational Mobility of 6-AS | Reference |

| Chlorhexidine digluconate | Model membranes of Porphyromonas gingivalis lipids | Increased | kjpp.netkoreascience.kr |

| Methanol | Synaptosomal plasma membrane vesicles (SPMVs) | Increased | nih.govkoreamed.orgkjpp.net |

| Dimyristoylphosphatidylethanol (DMPEt) | Neuronal and model membranes | Increased in hydrophobic region | scirp.orgsemanticscholar.org |

| Flavonoids and Isoflavonoids | Large unilamellar vesicles (LUVs) | Decreased (increased anisotropy) | nih.gov |

| Non-steroidal anti-inflammatory drugs (NSAIDs) | Large unilamellar vesicles (LUVs) | Increased (decreased anisotropy) | psu.edu |

The lateral diffusion of ubiquinones (B1209410) has been determined by their ability to quench the fluorescence of n-(9-anthroyloxy)stearic acids. nih.gov The calculated diffusion coefficients for ubiquinones were in the range of (1-6) x 10⁻⁶ cm²/s, suggesting that the diffusion of ubiquinone is not the rate-limiting step in its interaction with enzymes in the mitochondrial membrane. nih.gov

Analysis of Interactions with Soluble and Membrane-Bound Lipid-Binding Proteins

The interaction of this compound with lipid-binding proteins can provide valuable information about the protein's lipid-binding cavity and its mechanism of lipid transport. The fluorescence of the anthroyloxy probe is often sensitive to its environment, showing changes in intensity and wavelength upon binding to a protein.

For example, the lipid-free subunits of EgAgB8, a protein from Echinococcus granulosus, were found to bind a stearic acid anthroyloxy-derivative. plos.org This binding suggests that lipids are not essential for the oligomerization of these subunits. plos.org Furthermore, these protein subunits are capable of transferring fatty acid analogues to phospholipid membranes. plos.org Similarly, EgFABP1, a fatty acid binding protein from the same organism, binds to anthroyloxy-fatty acid probes, and this interaction has been used to study the transfer of the fatty acid from the protein to phospholipid vesicles. nih.gov

The interaction of amphipathic peptides with lipid emulsions has also been studied using n-(9-anthroyloxy)stearic acids. nih.gov Tryptophan quenching experiments with these probes helped to demonstrate the depth of penetration of the peptides into the hydrocarbon region of the emulsion's surface monolayer. nih.gov

Fluorescence Quenching and Energy Transfer Studies with Membrane Components

Fluorescence quenching and Förster Resonance Energy Transfer (FRET) are powerful techniques that utilize the photophysical properties of this compound to probe its proximity to other molecules within the membrane.

Fluorescence quenching of n-(9-anthroyloxy)stearic acids by ubiquinones has been used to determine the partition and lateral diffusion coefficients of these quinones in phospholipid vesicles and mitochondrial membranes. nih.gov The quenching data suggests that the ubiquinone molecule is located within the lipid bilayer, with its quinone ring near the polar head groups of the phospholipids (B1166683). nih.gov Similarly, the quenching of n-AS probes by anti-inflammatory drugs like indomethacin and acemetacin indicates their deep penetration into the membrane bilayer. up.pt

FRET studies have been employed to determine the location of drugs within model membranes. For instance, resonance energy transfer between the local anesthetic dibucaine (B1670429) (as the donor) and a series of n-(9-anthroyloxy)stearic acids (as acceptors), including 6-AS, was used to locate the drug near the glycerol (B35011) backbone of the lipid in dipalmitoylglycerophosphocholine vesicles. nih.gov FRET between anthroyloxy-fatty acids and NBD-labeled phospholipids has also been utilized to monitor the transfer of fatty acids from binding proteins to membranes. plos.orgnih.gov

The table below provides examples of quenching and FRET studies involving n-(9-anthroyloxy)stearic acid probes.

| Technique | Donor | Acceptor/Quencher | System | Finding | Reference |

| Quenching | n-(9-anthroyloxy)stearic acids | Ubiquinones | Phospholipid vesicles and mitochondrial membranes | Ubiquinone is located within the lipid bilayer. | nih.gov |

| Quenching | n-(9-anthroyloxy)stearic acids | Indomethacin, Acemetacin | Egg phosphatidylcholine liposomes | Drugs penetrate deep into the bilayer. | up.pt |

| FRET | Dibucaine | n-(9-anthroyloxy)stearic acids | Dipalmitoylglycerophosphocholine vesicles | Dibucaine is located near the glycerol backbone of the lipid. | nih.gov |

| FRET | Anthroyloxy-fatty acid | NBD-PC | Small unilamellar vesicles | Monitored transfer of fatty acid from protein to membrane. | plos.orgnih.gov |

Impact of Membrane Curvature and Lipid Raft Domains on Compound Behavior

The behavior of this compound can be influenced by the local membrane environment, including membrane curvature and the presence of specialized lipid domains such as lipid rafts.

Studies on the effect of membrane curvature on the fluorescence decay of n-(9-anthroyloxy)stearic acids in egg lecithin (B1663433) vesicles of different sizes have shown that the microenvironment deep within the membrane is similar despite differences in curvature. nih.gov However, the mobility of headgroups is higher in more highly curved small vesicles. nih.gov The curvature of vesicles may also contribute to higher rates of diffusion compared to planar multilayers. liposomes.ca

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids. The fluorescent probe 6-AS has been used to investigate the effects of various compounds on these domains. For example, large procyanidins have been shown to interact with membrane lipid rafts, an interaction that is dependent on cholesterol. nih.gov This interaction can modulate cell signaling pathways associated with lipid rafts. nih.gov In studies of Jurkat T cells subjected to mechanical stress, 6-AS was used to investigate changes in plasma membrane fluidity, and it was suggested that lipid rafts could retain the probe even after the recovery of membrane fluidity. conicet.gov.ar

Applications of 6 9 Anthroyloxy Stearic Acid in Fundamental Cellular and Subcellular Research

Elucidating Cellular Uptake Mechanisms and Intracellular Trafficking of Fatty Acids in Cultured Cells

While fluorescent fatty acid analogs are crucial tools for tracking lipid movement within cells, the specific use of 6-(9-Anthroyloxy)stearic acid for comprehensively elucidating cellular uptake mechanisms and intracellular trafficking pathways in cultured cells is not extensively documented in current research literature. Studies in this domain frequently employ other fluorophores, such as BODIPY (boron-dipyrromethene) and NBD (nitrobenzoxadiazole), which are well-characterized for their metabolic incorporation into various lipid species and their utility in tracking lipid pathways. thermofisher.comasm.orgnih.gov For instance, BODIPY-labeled fatty acids are readily metabolized by live cells and incorporated into phospholipids (B1166683), triacylglycerols, and cholesteryl esters, allowing for the visualization of their subsequent trafficking to organelles like the endoplasmic reticulum, mitochondria, and lipid droplets. researchgate.net

Research on fatty acid transport often focuses on the roles of specific proteins and the kinetics of movement across the plasma membrane. nih.govnih.gov While this compound can be used to study fatty acid interactions with membranes, its application as a tracer for metabolic pathways and trafficking routes inside the cell is less common compared to other available probes that may be better surrogates for natural fatty acids in cellular enzymatic processes.

Visualization and Quantification of Lipid Droplet Formation and Dynamics

The application of this compound for the specific visualization and quantification of lipid droplet formation and dynamics is not a primary method described in the scientific literature. Lipid droplets, which are organelles for neutral lipid storage, are most commonly visualized using other fluorescent dyes. nih.gov Probes such as Nile Red and the BODIPY family of dyes are widely used due to their high specificity for the neutral lipid core of lipid droplets and their bright fluorescence in this hydrophobic environment. researchgate.netrsc.org More recently, a new generation of probes, including the Lipi-Dye family (Lipi-Blue, Lipi-Green, and Lipi-Red), has been developed for long-term live-cell imaging of lipid droplet dynamics, including their formation, growth, and intercellular transfer. nih.govacs.org

These specialized probes offer advantages for studying lipid droplets, such as high signal-to-noise ratios and the ability to perform multicolor imaging to observe interactions with other organelles. nih.gov While anthroyloxy-labeled fatty acids report on hydrophobic environments, their utility has been more focused on membrane biophysics rather than the specific imaging of the neutral lipid core of lipid droplets.

Studies of Membrane Fluidity and Phase Transitions in Living Cell Models

One of the well-established applications of n-(9-anthroyloxy) fatty acids, including this compound, is in the study of membrane fluidity and phase transitions. nih.gov The anthroyloxy fluorophore's emission spectrum and fluorescence polarization are sensitive to the local environment's polarity and viscosity. By placing the fluorophore at a specific depth within the acyl chain, such as the 6-position, researchers can probe the biophysical properties at that particular location within the lipid bilayer. nih.gov

The degree of fluorescence polarization provides information about the rotational mobility of the probe within the membrane. A lower polarization value indicates greater rotational freedom, which corresponds to higher membrane fluidity. Conversely, higher polarization suggests a more ordered and less fluid membrane environment. nih.gov Studies have utilized a series of n-(9-anthroyloxy) stearic acids with the fluorophore at different positions (e.g., 2, 6, 9, 12) to map the gradient of fluidity and polarity from the surface to the core of the membrane. nih.gov

| Probe Position | Relative Membrane Depth | Implied Property Measured |

| 2-AS | Near the headgroup region | Polarity and fluidity close to the water-lipid interface |

| 6-AS | Upper acyl chain region | Fluidity and order in the upper portion of the bilayer |

| 9-AS | Mid-acyl chain region | Fluidity and order in the middle of the bilayer |

| 12-AS | Deeper acyl chain region | Fluidity and order deeper within the hydrophobic core |

This table is based on the principle that the position of the anthroyloxy group along the stearic acid chain determines its depth within the membrane bilayer.

These probes have been instrumental in characterizing the effects of molecules like cholesterol on membrane order and in studying lipid phase transitions in model phospholipid bilayers, which serve as mimics for biological membranes. nih.govwikipedia.org In living cell models, such fluorescent probes can provide insights into how cellular processes, external stimuli, or pathological conditions alter the physical state of cellular membranes. embopress.org

High-Resolution Imaging of Lipid Metabolism in Adipocytes and Other Lipid-Storing Cells

There is limited evidence to suggest that this compound is a primary tool for high-resolution imaging of lipid metabolism in adipocytes. While fluorescent fatty acid analogs are used to monitor fatty acid uptake in these cells, probes from the BODIPY family are more commonly employed due to their favorable spectral properties and their ability to be incorporated into neutral lipids stored in lipid droplets. asm.orgresearchgate.net Advanced imaging techniques, such as scanning X-ray fluorescence microscopy with bromine-labeled fatty acids, are also emerging for visualizing intracellular fatty acid distribution at high resolution. nih.gov

The study of fatty acid metabolism in adipocytes often involves tracking the conversion of fatty acids into triacylglycerols for storage. The suitability of this compound for such metabolic tracking is not well-established, as the anthroyloxy moiety may hinder its recognition by the enzymes involved in esterification.

Characterization of Protein-Lipid Interactions via Förster Resonance Energy Transfer (FRET) in Cell-Based Assays

This compound and other n-(9-anthroyloxy) fatty acids can serve as valuable tools in studying protein-lipid interactions through Förster Resonance Energy Transfer (FRET). researchgate.net FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores), where the efficiency of this transfer is highly dependent on the distance between the donor and acceptor chromophores, typically in the range of 1-10 nanometers. nih.gov This "spectroscopic ruler" can be used to measure distances within and between molecules.

In the context of protein-lipid interactions, an anthroyloxy fatty acid can act as either a FRET donor or acceptor when paired with a fluorescently labeled protein or another lipid probe. For example, tryptophan residues in proteins can serve as intrinsic donors to an anthroyloxy acceptor group. By measuring the FRET efficiency, researchers can determine the proximity of a specific part of a protein to the acyl chain region of the lipid bilayer where the probe is located. A study on bacteriorhodopsin used 16-(9-anthroyloxy) palmitic acid (a similar probe) to investigate protein-induced membrane curvature via FRET. researchgate.net

Furthermore, the fluorescence of n-(9-anthroyloxy)stearic acids can be quenched by nearby molecules, a phenomenon that has been exploited to study the localization and diffusion of molecules like ubiquinones (B1209410) within mitochondrial membranes. nih.gov This quenching-based approach provides information on the proximity and dynamics of interactions between the fluorescent lipid probe and other membrane components.

| FRET/Quenching Application | Interacting Partner | Information Gained |

| FRET | Fluorescently labeled protein | Proximity and binding of the protein to the membrane at a specific depth. |

| FRET | Another fluorescent lipid probe | Lipid-lipid interactions, domain formation, and membrane organization. |

| Fluorescence Quenching | Ubiquinone | Localization, partition coefficient, and lateral diffusion of ubiquinone in the membrane. nih.gov |

Advanced Spectroscopic and Microscopy Methodologies for Studying 6 9 Anthroyloxy Stearic Acid

Steady-State and Time-Resolved Fluorescence Spectroscopy for Photophysical Property Assessment

Steady-state and time-resolved fluorescence spectroscopy are fundamental techniques for characterizing the photophysical properties of 6-AS and understanding its interactions with its surroundings.

Steady-State Fluorescence Spectroscopy involves exciting the sample with a continuous light source and measuring the resulting fluorescence emission spectrum. For 6-AS, the emission spectrum is sensitive to the polarity of the solvent. nih.gov This solvatochromism, observed as a Stokes' shift, provides insights into the probe's local environment. nih.gov For instance, a larger Stokes' shift is indicative of a more polar environment. The quantum yield, a measure of the efficiency of fluorescence, can also be determined from steady-state measurements and is influenced by factors such as solvent polarity and the presence of quenchers.

Time-Resolved Fluorescence Spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. The fluorescence lifetime (τ) is a key parameter obtained from these measurements and is characteristic of the fluorophore and its environment. nih.gov For 6-AS, multi-exponential fluorescence decays are often observed, indicating that the probe exists in multiple conformational states or is distributed in heterogeneous environments. utl.pt These lifetime measurements offer a deeper understanding of the dynamics of the probe's surroundings and can reveal specific interactions with quenchers, such as ethanol, through collisional quenching. nih.gov

| Parameter | Description | Information Gained for 6-AS |

| Stokes' Shift | The difference in wavelength between the maximum of the absorption and emission spectra. | Reports on the polarity of the microenvironment surrounding the anthroyloxy group. nih.gov |

| Quantum Yield | The ratio of photons emitted to photons absorbed. | Provides information on the efficiency of fluorescence and can be affected by environmental factors. |

| Fluorescence Lifetime (τ) | The average time the fluorophore spends in the excited state before returning to the ground state. | Sensitive to the local environment, quenching processes, and conformational dynamics of the probe. nih.gov |

This table summarizes key photophysical parameters of 6-(9-Anthroyloxy)stearic acid studied by fluorescence spectroscopy.

Fluorescence Anisotropy Measurements for Rotational Dynamics in Complex Environments

Fluorescence anisotropy is a powerful technique for studying the rotational mobility of fluorescent molecules like 6-AS. This method provides information about the size and shape of the rotating molecule and the viscosity of its local environment. wikipedia.org

The principle of fluorescence anisotropy relies on the photoselection of fluorophores by polarized light. When a population of fluorophores is excited with vertically polarized light, only those molecules with their absorption dipoles aligned with the polarization plane of the light will be preferentially excited. The subsequent emission will also be polarized, and the degree of polarization is measured as anisotropy (r). Rotational diffusion of the fluorophore during the excited-state lifetime leads to depolarization of the emitted light.

For 6-AS, time-resolved anisotropy measurements can distinguish between different modes of rotation of the anthroyl ring, such as "in-plane" and "out-of-plane" rotations. nih.gov By analyzing the decay of anisotropy, rotational correlation times (φ) can be determined, which are related to the rate of rotation. These measurements have been used to study the fluidity of phospholipid bilayers at different depths by inserting various n-(9-anthroyloxy) fatty acids. nih.gov The hindrance of these rotational motions can provide information about the order and dynamics of the lipid environment. nih.gov

| Parameter | Description | Information Gained for 6-AS |

| Anisotropy (r) | A measure of the polarization of fluorescence emission. | Provides insights into the rotational mobility of the anthroyloxy group. |

| Rotational Correlation Time (φ) | The characteristic time for a molecule to rotate through a significant angle. | Quantifies the rate of rotational diffusion and is sensitive to local viscosity and molecular interactions. nih.gov |

| Limiting Anisotropy (r₀) | The anisotropy in the absence of rotational motion. | Provides information about the relative orientation of the absorption and emission dipoles. |

This table outlines key parameters obtained from fluorescence anisotropy measurements of this compound.

Confocal Laser Scanning Microscopy for Subcellular Localization and Intensity Profiling

Confocal laser scanning microscopy (CLSM) is a high-resolution imaging technique that allows for the visualization of fluorescently labeled molecules within thick specimens, such as cells and tissues. nih.gov By using a pinhole to reject out-of-focus light, CLSM provides optical sectioning capabilities, resulting in sharp, detailed images of specific focal planes.

For studies involving 6-AS, CLSM is instrumental in determining the subcellular localization of the fatty acid analog. Following incubation of cells with 6-AS, CLSM can be used to visualize its accumulation in various organelles, such as the endoplasmic reticulum, lipid droplets, and mitochondria. This provides crucial information about fatty acid trafficking and metabolism within the cell.

Furthermore, CLSM enables intensity profiling, where the fluorescence intensity of 6-AS is quantified across different cellular regions. This can reveal differences in the uptake and accumulation of the probe in various cell types or under different experimental conditions. For example, CLSM has been used to compare the subcellular distribution of fluorescent drugs in sensitive and multidrug-resistant cell lines, highlighting differences in drug accumulation and retention. nih.gov

Super-Resolution Microscopy Techniques (e.g., STED, PALM/dSTORM) for Nanoscale Lipid Organization

Standard fluorescence microscopy techniques are limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nanometers. Super-resolution microscopy encompasses a range of techniques that overcome this limitation, enabling the visualization of cellular structures at the nanoscale.

Stimulated Emission Depletion (STED) Microscopy achieves super-resolution by using a second laser beam to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function. nih.gov STED has been instrumental in visualizing cholesterol-rich nanodomains, providing evidence for the existence of lipid rafts in living cells. researchgate.net By labeling membranes with 6-AS, STED microscopy could potentially be used to investigate the nanoscale organization of this fatty acid analog within different membrane domains.

Photoactivated Localization Microscopy (PALM) and Direct Stochastic Optical Reconstruction Microscopy (dSTORM) are single-molecule localization techniques that rely on the sequential activation and localization of individual fluorophores. nih.govrsc.org These methods can achieve resolutions down to tens of nanometers. While PALM and dSTORM have been widely used to study the clustering of membrane proteins, their application to lipid probes like 6-AS is emerging. bohrium.com These techniques could provide unprecedented detail about the formation of 6-AS-rich clusters and their association with other membrane components.

Fluorescence Lifetime Imaging Microscopy (FLIM) for Microenvironmental Probing

Fluorescence Lifetime Imaging Microscopy (FLIM) is an imaging technique that provides contrast based on the fluorescence lifetime of a fluorophore at each pixel of an image. nih.govescholarship.org Since the fluorescence lifetime is sensitive to the local environment, FLIM can be used to probe changes in factors such as ion concentration, pH, and molecular binding. nih.gov

When applied to cells labeled with 6-AS, FLIM can generate maps of the fluorescence lifetime of the probe throughout the cell. cas.cz Variations in the lifetime can indicate differences in the microenvironment of various organelles or membrane domains. For example, a shorter lifetime might suggest quenching due to interactions with specific molecules or a more polar environment. FLIM is a powerful tool for quantitative biological imaging and can provide insights into the metabolic state of cells and the dynamics of protein-protein interactions. nih.govescholarship.org Combining FLIM with super-resolution techniques like STED, known as FRET-FLIN, allows for the investigation of molecular interactions within cellular nanodomains. researchgate.net

Flow Cytometry-Based Analysis of Cellular Accumulation and Metabolic States

Flow cytometry is a high-throughput technique that allows for the rapid analysis of single cells in a heterogeneous population. beckman.com As cells pass one by one through a laser beam, scattered light and fluorescence signals are detected, providing information about the physical and chemical properties of each cell.

For studies involving 6-AS, flow cytometry can be used to quantify the cellular accumulation of the fluorescent fatty acid analog. mdpi.com By measuring the fluorescence intensity of a large number of individual cells, researchers can obtain statistically robust data on the uptake and retention of 6-AS. This is particularly useful for comparing different cell populations or for studying the effects of various treatments on fatty acid uptake.

Integration with Raman Spectroscopy and Mass Spectrometry Imaging for Correlative Analyses

To obtain a more comprehensive understanding of the role of 6-AS in cellular processes, fluorescence microscopy techniques can be integrated with other powerful analytical methods, such as Raman spectroscopy and mass spectrometry imaging.

Mass Spectrometry Imaging (MSI) is a technique that maps the spatial distribution of molecules in a sample by measuring their mass-to-charge ratio. nih.govresearchgate.net MSI can provide detailed information about the lipidome, metabolome, and proteome of a tissue section or cell culture. researchgate.netmdpi.comscispace.com By performing MSI on samples previously imaged by fluorescence microscopy for 6-AS localization, it is possible to correlate the distribution of the fluorescent probe with the distribution of a wide range of endogenous lipids and other metabolites. nih.gov This correlative approach can provide unprecedented insights into the metabolic fate of 6-AS and its impact on the cellular lipid landscape.

Computational and Theoretical Frameworks for Understanding 6 9 Anthroyloxy Stearic Acid Behavior

Molecular Dynamics Simulations of 6-(9-Anthroyloxy)stearic Acid within Lipid Bilayers

Molecular dynamics (MD) simulations serve as a "computational microscope," providing high-resolution views of the location, orientation, and dynamics of this compound when embedded in a lipid bilayer. nih.govnih.gov These simulations model the interactions between the probe and the surrounding lipid and water molecules over time, governed by a set of empirical energy functions known as a force field.

Research Findings: MD simulations have been instrumental in characterizing the behavior of anthroyloxy-labeled fatty acids in membranes. Key findings from these computational studies include:

Probe Location and Orientation: Simulations reveal the probable depth and orientation of the anthracene (B1667546) moiety within the bilayer. The carboxyl group of the stearic acid chain anchors the probe near the polar headgroup region of the phospholipids (B1166683), while the acyl chain, carrying the bulky anthracene group at the 6th position, partitions into the hydrophobic core. The orientation of the fluorophore is not static but fluctuates, which is critical for interpreting fluorescence anisotropy data. nih.gov

Local Perturbation: The introduction of the probe can perturb the local lipid environment. MD simulations can quantify these effects, such as changes in lipid order parameters, bilayer thickness, and the area per lipid in the vicinity of the probe. nih.gov

Dynamics and Diffusion: These simulations can track the translational and rotational motion of the probe. For instance, the lateral diffusion coefficient of this compound within a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayer has been computationally investigated to understand diffusion-controlled photochemical reactions like photodimerization. mdpi.com

Solvent Accessibility: The degree of water penetration into the bilayer and the accessibility of the anthracene fluorophore to the aqueous phase can be precisely mapped. This is crucial for understanding the polarity of the probe's microenvironment, which directly influences its fluorescence emission spectrum.

A typical MD simulation setup for studying this system involves constructing a lipid bilayer model, embedding one or more probe molecules, and solvating the system with water and ions to mimic physiological conditions. The simulation is then run for a duration sufficient to observe the phenomena of interest, often on the order of nanoseconds to microseconds.

Table 1: Typical Parameters for MD Simulations of Lipid Probes

| Parameter | Typical Value / Description | Purpose |

| Force Field | CHARMM36, GROMOS, AMBER | Describes the potential energy of the system based on atomic positions. |

| Lipid Bilayer Model | DPPC, POPC, or complex mixtures | Represents the membrane environment. |

| Water Model | TIP3P, SPC/E | Explicitly models the solvent. |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Mimics laboratory conditions. |

| Temperature | 298 K - 323 K (25 °C - 50 °C) | Set to physiologically relevant values or to match experiments. |

| Pressure | 1 bar | Maintains constant pressure. |

| Simulation Time | 100 ns - 10 µs | Duration required to sample conformational space and dynamic events. |

Quantum Chemical Calculations of Electronic States and Fluorescence Properties of the Anthracene Moiety

Quantum chemical (QC) calculations are essential for understanding the intrinsic photophysical properties of the anthracene fluorophore in this compound. These methods solve approximations of the Schrödinger equation to describe the electronic structure of the molecule, providing fundamental insights into how it absorbs and emits light.

Research Findings: QC calculations, particularly those based on Time-Dependent Density Functional Theory (TDDFT), are widely used to model the behavior of fluorescent molecules. nih.govucm.es

Excited State Calculations: QC methods can predict the energies of the ground state (S₀) and various excited singlet states (S₁, S₂, etc.). The energy difference between the ground and first excited state (S₀ → S₁) corresponds to the lowest energy absorption band. chemrxiv.org

Stokes Shift: The Stokes shift, which is the difference in energy between the absorption and emission maxima, can be computationally modeled. This involves optimizing the molecular geometry in both the ground and excited states to account for structural relaxation that occurs after photoexcitation. Studies on anthroyloxy fatty acids have shown they are sensitive to solvent polarity, which is reflected in the Stokes' shift. mdpi.com

Fluorescence Quantum Yield and Lifetime: Theoretical models can compute the rates of different de-excitation pathways, including fluorescence (kᵣ) and non-radiative decay processes like internal conversion and intersystem crossing (kₙᵣ). chemrxiv.org The fluorescence quantum yield (Φ) is the ratio of the radiative rate to the total decay rate (Φ = kᵣ / (kᵣ + kₙᵣ)). The fluorescence lifetime is inversely proportional to the total decay rate. These calculations can help explain how the local environment (e.g., solvent polarity, hydrogen bonding) modulates the brightness and lifetime of the probe. mdpi.comuni-muenchen.de

Environmental Effects: By including solvent models (either implicit continuum models or explicit solvent molecules) in the calculations, it is possible to simulate how the environment affects the electronic states and, consequently, the fluorescence properties. For instance, the sensitivity of anthroyloxy probes to hydrogen-bond donor solvents has been investigated using these approaches. mdpi.com

Table 2: Key Fluorescence Properties Investigated by Quantum Chemical Calculations

| Property | Description | Relevance to this compound |

| Absorption Maximum (λ_abs) | Wavelength of light most strongly absorbed. | Determined by the S₀ → S₁ energy gap of the anthracene moiety. |

| Emission Maximum (λ_em) | Wavelength of light most strongly emitted. | Reflects the energy released upon S₁ → S₀ relaxation; sensitive to environment polarity. |

| Stokes Shift | The difference between λ_abs and λ_em. | Indicates the extent of excited-state relaxation and solvent reorganization. |

| Fluorescence Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | A measure of the probe's brightness; depends on the competition between radiative and non-radiative decay. |

| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state. | Sensitive to quenching processes and the local environment. |

Computational Modeling of Probe-Protein Binding and Conformational Changes

While this compound is primarily used as a lipid probe, its fatty acid nature makes it a candidate for binding to proteins, particularly those that transport or bind lipids, such as serum albumins. Computational modeling, especially molecular docking, is a powerful tool for investigating these interactions. mdpi.comnih.gov

Research Findings: Although specific docking studies for this compound are not widely published, the methodology is well-established for other fluorescent probes and fatty acids.

Binding Site Prediction: Molecular docking algorithms can predict the preferred binding site of the probe on a protein's surface or within a binding pocket. mdpi.comnih.gov The protein is typically treated as a rigid or semi-flexible receptor, and the probe (ligand) is allowed to explore different conformations and orientations to find the most energetically favorable binding pose.

Interaction Analysis: Once a docked pose is obtained, the specific molecular interactions stabilizing the complex can be analyzed. This includes identifying key amino acid residues involved in hydrogen bonds, hydrophobic interactions, or van der Waals contacts with the stearic acid chain or the anthracene group. For example, studies with other probes have identified binding near specific tryptophan residues in serum albumin. mdpi.comnih.gov

Binding Affinity Estimation: Docking programs use scoring functions to estimate the binding free energy, which provides a qualitative ranking of different binding poses and can suggest the strength of the interaction.

Conformational Changes: More advanced simulation techniques, such as induced-fit docking or full MD simulations of the probe-protein complex, can be used to model conformational changes in the protein upon probe binding. nih.gov These methods account for the flexibility of both the protein and the ligand, providing a more dynamic and realistic picture of the binding event.

These computational approaches can guide experimental studies by predicting which proteins the probe is likely to interact with and the nature of this interaction, which is crucial for correctly interpreting fluorescence data in complex biological systems.

Development of Predictive Models for Lipid Probe Distribution and Metabolism

Predicting the fate of this compound within a cell or organism is a significant challenge. Computational models are being developed to predict both the subcellular distribution of such probes and their potential metabolic transformation.

Research Findings: Predictive modeling in this area combines insights from molecular simulations and systems-level approaches.

Predicting Membrane Partitioning: The thermodynamic partitioning of the probe between the aqueous phase and different lipid membranes can be modeled computationally. Free energy calculation methods, often used in conjunction with MD simulations, can predict the partition coefficient (LogP), which is a key determinant of a molecule's distribution. These calculations can help predict whether the probe will preferentially accumulate in certain types of membranes (e.g., plasma membrane vs. endoplasmic reticulum) based on their lipid composition.

Modeling Intramembrane Distribution: As revealed by MD simulations, the distribution of a probe is not uniform even within a single bilayer. nih.gov Predictive models based on simulation data can generate probability distributions for the probe's depth and orientation, which is essential for understanding its reporting function. nih.gov

Metabolic Pathway Prediction: While direct computational models for the metabolism of this compound are nascent, general predictive software for xenobiotic metabolism can be applied. These systems use databases of known metabolic reactions and rule-based algorithms or machine learning to predict potential metabolites. For a fatty acid analog like this probe, predicted metabolic pathways could include beta-oxidation of the stearic acid chain or enzymatic modification of the anthracene group. Experimental studies on other fluorescent fatty acids have shown they are metabolized into a variety of polar and nonpolar lipid products, providing a basis for developing and validating such predictive models. carnegiescience.edu

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models could be developed to correlate the structural features of a series of lipid probes with their observed distribution or metabolic rates. By building a model based on a training set of known probes, it may be possible to predict the behavior of new probes like this compound.

These predictive models are crucial for the rational design of new fluorescent probes with improved targeting, stability, and reporting capabilities.

Future Perspectives and Emerging Research Avenues for Anthroyloxy Stearic Acid Derivatives

The utility of 6-(9-Anthroyloxy)stearic acid as a fluorescent probe has paved the way for significant advancements in understanding lipid dynamics. However, the future of lipid research will demand more sophisticated tools with enhanced capabilities. The following sections explore promising research directions for the development and application of its derivatives.

Q & A

Basic Research Questions

Q. What is the primary application of 6-(9-Anthroyloxy)stearic acid in membrane studies, and how does its structure enable this function?

- 6-AS is a fluorescent probe used to study lipid bilayer dynamics, particularly membrane fluidity and lipid-protein interactions. The anthroyloxy group at the 6th carbon of stearic acid emits fluorescence sensitive to environmental polarity, enabling real-time monitoring of membrane microenvironments. Stearic acid’s long alkyl chain ensures stable integration into lipid bilayers, mimicking natural fatty acid behavior .

- Methodology :

- Prepare liposomes or lipid vesicles incorporating 6-AS (0.1-1 mol% of total lipids).

- Use fluorescence polarization or anisotropy measurements to assess membrane order.

- Validate results with differential scanning calorimetry (DSC) to correlate thermal phase transitions with fluorescence data .

Q. How should researchers handle and store this compound to ensure stability and safety?

- 6-AS is light-sensitive and hygroscopic. Store aliquots in airtight, light-protected containers at -20°C. Dissolve in dimethyl sulfoxide (DMSO) or ethanol for experimental use.

- Safety Protocols :

- Wear nitrile gloves and goggles during handling.

- Use fume hoods to avoid inhalation of organic solvents.

- Refer to SDS guidelines for spill management and disposal (e.g., absorb with inert material, dispose as hazardous waste) .

Advanced Research Questions

Q. How can positional isomers of anthroyloxy-stearic acid (e.g., 2-AS, 6-AS, 12-AS) lead to contradictory data in membrane studies?

- The anthroyloxy group’s position affects its localization within the lipid bilayer. For example:

- 2-AS resides near the hydrophilic headgroups, reporting on surface hydration.

- 6-AS and 12-AS penetrate deeper, sensing acyl chain packing.

- Resolving Contradictions :

- Use complementary techniques (e.g., electron spin resonance (ESR) with spin-labeled lipids) to validate depth-specific perturbations.

- Compare DSC thermograms to identify isomer-specific effects on phase transition temperatures .

Q. What experimental controls are critical when using 6-AS to avoid artifacts in fluorescence-based assays?

- Key Controls :

- Blank Liposomes : Measure background fluorescence without 6-AS.

- Quenching Tests : Add membrane-impermeable quenchers (e.g., acrylamide) to confirm probe localization.

- Concentration Titration : Ensure linear fluorescence response (avoid self-quenching at high concentrations >1 mol%).

- Temperature Calibration : Account for temperature-dependent fluorescence shifts using a thermostated cuvette holder .

Q. How can researchers optimize 6-AS for studying lipid rafts or membrane domains?

- Lipid rafts are cholesterol- and sphingolipid-rich domains with distinct fluidity.

- Methodology :

- Incorporate 6-AS into model membranes containing cholesterol (20-30 mol%) and sphingomyelin.

- Perform fluorescence lifetime imaging microscopy (FLIM) to detect heterogeneity in membrane microenvironments.

- Validate with detergent-resistant membrane (DRM) isolation assays .

Q. What statistical approaches are recommended for analyzing fluorescence polarization data from 6-AS experiments?

- Data Analysis :

- Calculate anisotropy (r) using:

where and are parallel and perpendicular fluorescence intensities. - Use nonlinear regression to fit anisotropy vs. temperature curves for phase transition analysis.

- Apply ANOVA or t-tests for comparing treatment groups, ensuring n ≥ 3 replicates .

Data Interpretation and Troubleshooting

Q. How to interpret discrepancies between 6-AS fluorescence data and biological activity (e.g., drug efficacy)?

- Fluidity changes detected by 6-AS may not directly correlate with functional outcomes (e.g., antiproliferative effects).

- Strategies :

- Combine with cell viability assays (e.g., MTT) to link membrane effects to biological endpoints.

- Use molecular dynamics (MD) simulations to model drug-membrane interactions at atomic resolution .

Q. Why might 6-AS show variable quenching efficiency in different lipid compositions?

- Quenching efficiency depends on probe accessibility to aqueous quenchers (e.g., iodide ions).

- Solutions :

- For saturated lipid systems (e.g., DPPC), use deeper-penetrating quenchers like 10-doxyl nonadecane.

- Normalize quenching data to membrane thickness estimates from X-ray diffraction .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.